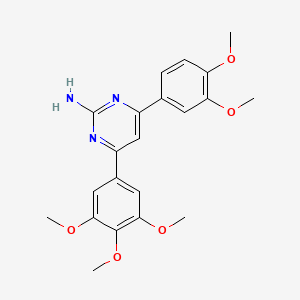
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-TMPP, is a pyrimidine compound with a unique chemical structure and a wide range of potential applications. It has been studied for its potential use in the synthesis of a variety of compounds, as well as for its potential therapeutic and pharmacological effects.
Aplicaciones Científicas De Investigación
4-DMP-6-TMPP has been studied for its potential use in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been studied for its potential therapeutic and pharmacological effects, including its ability to inhibit the growth of certain cancer cells, its potential anti-inflammatory effects, and its potential antioxidant activity. In addition, 4-DMP-6-TMPP has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-DMP-6-TMPP is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-DMP-6-TMPP has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-TMPP have been studied in several animal models. In mice, 4-DMP-6-TMPP has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. In rats, 4-DMP-6-TMPP has been found to reduce the risk of certain types of cancer, reduce the risk of diabetes, and reduce the risk of stroke. In addition, 4-DMP-6-TMPP has been found to improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-DMP-6-TMPP in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. However, there are several limitations to its use in laboratory experiments. These include its short half-life, its instability in the presence of light, and its potential to interfere with other compounds.
Direcciones Futuras
The potential future directions for 4-DMP-6-TMPP research include further investigation into its therapeutic and pharmacological effects, as well as its potential use in the synthesis of new compounds. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 4-DMP-6-TMPP.
Métodos De Síntesis
The synthesis of 4-DMP-6-TMPP has been described in a number of publications. The most common method involves the reaction of 4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine with an acylating agent, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The reaction yields a mixture of 4-DMP-6-TMPP and the acylated product, which can be separated by column chromatography.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-25-16-7-6-12(8-17(16)26-2)14-11-15(24-21(22)23-14)13-9-18(27-3)20(29-5)19(10-13)28-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDAXCNTHSBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









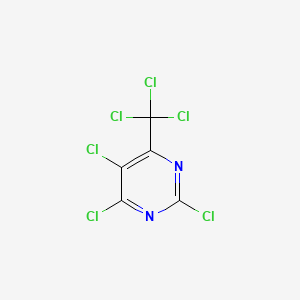
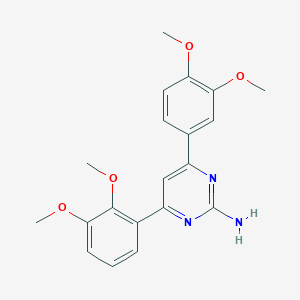

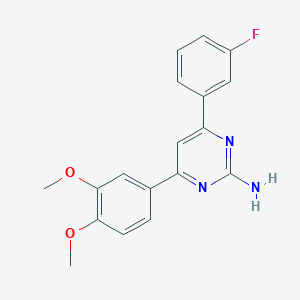
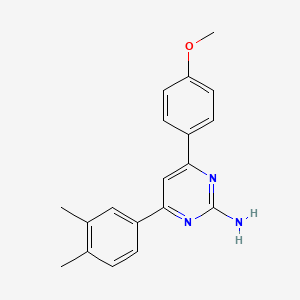
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)